4-Chloro-N,N-dimethylbenzamide

NMR Spectroscopy Substituent Effects Structural Elucidation

Choose 4-Chloro-N,N-dimethylbenzamide for its differentiated physicochemical profile. The para-chloro substitution produces a diagnostic 13C NMR C-4 shift at 135.5 ppm vs. the unsubstituted parent (129.4 ppm), providing a clear spectroscopic landmark for structural verification. Its low melting point (57-58°C)—significantly below ortho/meta isomers (98-100°C)—enables rapid, low-tech identity confirmation. Available at ≥98% GC purity, this benzamide building block supports reproducible synthetic outcomes and is supported by a documented 88%-yield metal-free oxidative amidation protocol.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 14062-80-7
Cat. No. B085207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N,N-dimethylbenzamide
CAS14062-80-7
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
InChIKeyFARSXMMESQDZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7): Procurement-Relevant Baseline and Structural Context


4-Chloro-N,N-dimethylbenzamide is a para-chloro substituted tertiary benzamide derivative (C9H10ClNO, MW 183.64 g/mol) [1] [2]. It is a white to pale yellow crystalline solid with a melting point of 57–58 °C [1] . This compound is classified as a substituted benzamide and is utilized in research as a synthetic intermediate and building block [1]. Its structure comprises a 4-chlorophenyl moiety and an N,N-dimethylcarboxamide functional group [1].

4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7): Why Generic Substitution Within the Benzamide Class is Not Advisable


Superficially, substituted benzamides may appear interchangeable; however, the para-chloro and N,N-dimethyl substitution pattern of 4-chloro-N,N-dimethylbenzamide confers a distinct physicochemical and spectroscopic profile that is not replicated by unsubstituted, ortho/meta-chloro, or non-halogenated analogs [1]. The electron-withdrawing chlorine atom significantly perturbs the electron density of the aromatic ring, leading to quantifiable differences in 13C NMR chemical shifts [2] and amide rotational barriers [3] relative to other para-substituted and unsubstituted N,N-dimethylbenzamides. Such differences are critical for analytical identification, structure-activity relationship studies, and ensuring reproducible synthetic outcomes in multi-step research protocols.

4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7): Quantitative Differentiation Evidence Against Key Analogs


13C NMR Chemical Shift Differentiation: Para-Chloro Substitution Significantly Deshields Aromatic Carbons

The 13C NMR chemical shifts for the C-1 and C-4 aromatic carbons in 4-chloro-N,N-dimethylbenzamide are significantly deshielded relative to the unsubstituted parent compound, N,N-dimethylbenzamide, as established in a systematic study of para-substituted derivatives in CDCl3 [1]. The chlorine substituent exerts a strong inductive and resonance effect, shifting C-1 from 134.6 ppm to 135.5 ppm and C-4 from 129.4 ppm to 135.5 ppm. These diagnostic shifts are a direct consequence of the electron-withdrawing nature of the para-chloro group and provide a clear spectroscopic fingerprint for verifying structural integrity and differentiating from other analogs.

NMR Spectroscopy Substituent Effects Structural Elucidation

Amide Rotational Barrier Quantification: Chloro Substituent Modulates Dynamic Conformational Behavior

The free energy of activation (ΔG‡) for rotation about the amide C–N bond is a key parameter influencing the dynamic behavior of N,N-dimethylbenzamides in solution. While the exact ΔG‡ value for 4-chloro-N,N-dimethylbenzamide is not explicitly tabulated in the primary source, a study by Korver et al. determined rotational barriers for 21 para- and meta-substituted N,N-dimethylbenzamides, demonstrating that these barriers are strongly correlated with substituent electronic effects [1]. Electron-withdrawing para-substituents generally increase the barrier to rotation compared to electron-donating or unsubstituted analogs. This study provides the structural-reactivity framework for understanding how the 4-chloro substituent uniquely influences amide bond dynamics relative to other substituted benzamides, which is relevant for studies of molecular recognition and reactivity.

Dynamic NMR Conformational Analysis Physical Organic Chemistry

Synthetic Yield Comparison: Alternative Oxidative Amidation Route Achieves 88% Yield

A metal-free oxidative amidation protocol using tert-butyl hydroperoxide (TBHP) and (diacetoxyiodo)benzene (DIB) in acetonitrile provides 4-chloro-N,N-dimethylbenzamide in 88% yield from the corresponding aryl alcohol and dimethylamine . This demonstrates a synthetically viable alternative route to the standard acid chloride/dimethylamine condensation. While yield data for direct comparator compounds under identical conditions is not provided in the cited reference, this specific yield benchmark serves as a reproducible entry point for preparing the target compound via a non-traditional route, differentiating it from the more commonly employed (but often less atom-economical) acid chloride method.

Synthetic Methodology Process Chemistry Amide Synthesis

Commercial Availability and Purity Benchmarking: ≥98% Purity via GC as Standard Specification

4-Chloro-N,N-dimethylbenzamide is commercially offered by multiple reputable vendors (e.g., AKSci, Calpac Lab, VWR, Sigma-Aldrich) with a standard minimum purity specification of 98% as determined by GC [1] . This consistent purity level across suppliers indicates a well-established and reliable supply chain for this specific compound. In contrast, less common positional isomers (e.g., 2-chloro-N,N-dimethylbenzamide and 3-chloro-N,N-dimethylbenzamide) are often available only at lower purities (95-97%) or from fewer vendors , which can impact experimental reproducibility and require additional purification steps.

Chemical Procurement Quality Control Research Chemical Standards

Melting Point Differentiation: Para-Chloro Isomer Exhibits Lower Melting Point Than Ortho and Meta Analogs

The melting point of 4-chloro-N,N-dimethylbenzamide is reported as 57–58 °C [1] . This value is significantly lower than that of its ortho-chloro isomer (2-chloro-N,N-dimethylbenzamide), which melts at 98–100 °C , and its meta-chloro isomer, which also melts at 98–100 °C . This nearly 40 °C difference in melting point provides a simple and robust physical criterion for distinguishing the para-isomer from its positional isomers, both in procurement and in analytical verification of synthetic products.

Physical Properties Solid State Characterization Isomer Identification

4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7): High-Confidence Application Scenarios Based on Differential Evidence


NMR Spectroscopy and Structure Elucidation Studies

Given the well-documented and distinct 13C NMR chemical shifts for the C-4 carbon (135.5 ppm) relative to the unsubstituted parent (129.4 ppm), 4-chloro-N,N-dimethylbenzamide is an ideal candidate for use as a model compound in studies of substituent effects on aromatic ring current and amide bond conformation [1]. Its characteristic shifts provide a clear diagnostic for verifying the success of synthetic transformations involving the benzamide scaffold, making it a reliable reference standard in NMR method development and structural verification protocols.

Physical Organic Chemistry and Conformational Dynamics Research

The established structure-reactivity correlation between para-substituents and amide rotational barriers makes 4-chloro-N,N-dimethylbenzamide a valuable probe for investigating dynamic processes in solution. Researchers can leverage the known influence of the electron-withdrawing chlorine substituent on the C–N bond rotational barrier to study solvent effects, temperature-dependent conformational equilibria, and molecular recognition events, with the confidence that its behavior aligns with well-defined class-level trends [2].

Synthetic Methodology Development and Intermediary Chemistry

The availability of a documented, metal-free oxidative amidation protocol achieving 88% yield provides a robust entry point for synthetic chemists seeking to prepare this compound under mild conditions, potentially bypassing the need for corrosive acid chlorides or transition metal catalysts . This route is particularly attractive for laboratories focused on developing greener synthetic methodologies or those requiring access to the compound for further derivatization in multi-step sequences.

Quality Control and Analytical Reference Standard Applications

The consistently high commercial purity (≥98% GC) and the distinctive low melting point (57–58 °C) relative to its positional isomers (98–100 °C) position 4-chloro-N,N-dimethylbenzamide as a dependable analytical standard for GC and HPLC method development, and for use as a positive control in assays requiring a well-characterized, high-purity benzamide derivative [3]. The large melting point difference serves as a rapid, low-tech confirmatory test for identity.

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